molecular formula C22H19N3O4S2 B2693161 4-(4-methoxybenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide CAS No. 898411-38-6

4-(4-methoxybenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide

Cat. No.: B2693161
CAS No.: 898411-38-6
M. Wt: 453.53
InChI Key: GPNARKYFETVSCB-UHFFFAOYSA-N
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Description

4-(4-methoxybenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of sulfonamides and benzothiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxybenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting 4-methoxybenzenesulfonyl chloride with an amine.

    Amide Bond Formation: The final step involves coupling the benzothiazole derivative with the sulfonamide intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the benzothiazole ring.

    Reduction: Reduction reactions could target the sulfonamide or amide groups.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. Molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methoxybenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide: can be compared with other sulfonamide and benzothiazole derivatives.

    Sulfonamides: Known for their antibacterial properties and used in various therapeutic applications.

    Benzothiazoles: Exhibiting a wide range of biological activities, including anticancer and antimicrobial effects.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

4-[(4-methoxyphenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S2/c1-14-23-20-13-17(7-12-21(20)30-14)24-22(26)15-3-5-16(6-4-15)25-31(27,28)19-10-8-18(29-2)9-11-19/h3-13,25H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNARKYFETVSCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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